

# morpholine-4-carbothioamide structural formula and properties

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## Compound of Interest

Compound Name: Morpholine-4-carbothioamide

Cat. No.: B078428

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## An In-depth Technical Guide to **Morpholine-4-carbothioamide**

This technical guide provides a comprehensive overview of **morpholine-4-carbothioamide**, detailing its structural formula, physicochemical properties, synthesis, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Identifiers

**Morpholine-4-carbothioamide** is a heterocyclic compound featuring a morpholine ring attached to a thiocarboxamide group. The morpholine moiety is a six-membered ring containing both an ether and a secondary amine functional group, which contributes to its unique chemical properties.<sup>[1][2]</sup>

The structural formula can be represented by the following SMILES notation:

C1COCCN1C(=S)N<sup>[3][4]</sup>.

Key identifiers for this compound are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	morpholine-4-carbothioamide	[3][5][6]
CAS Number	14294-10-1	[3][5][7][8]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> OS	[3][5][7][8]
Canonical SMILES	C1COCCN1C(=S)N	[3][4]
InChI Key	GSLBUBZXFUYMSW-UHFFFAOYSA-N	[4][6][8]
PubChem CID	2393544	[3][6][8]
Synonyms	4-Morpholinecarbothioamide, 4-Morpholinethiocarboxamide, 4-Thiocarbamoylmorpholine, N-Morpholinothioamide	[3][5][8][9]

## Physicochemical and Pharmacokinetic Properties

**Morpholine-4-carbothioamide** is an off-white solid at room temperature.[7][8] Its morpholine ring imparts water solubility, suggesting it is likely to be mobile in aqueous environments.[7] The presence of hydrogen bond donors and acceptors influences its solubility and potential interactions with biological macromolecules.

Table of Physicochemical Properties:

Property	Value	Reference
Molecular Weight	146.21 g/mol	[3][4][6][7]
Appearance	Off-white solid	[7][8]
Melting Point	153 - 156 °C	[7]
Boiling Point	259 °C (Predicted)	[10][11]
Solubility	Soluble in water	[7]
pKa (Predicted)	16.13 ± 0.20	[8]
Topological Polar Surface Area	70.6 Å <sup>2</sup>	[3][8]
Hydrogen Bond Acceptor Count	2	[8]

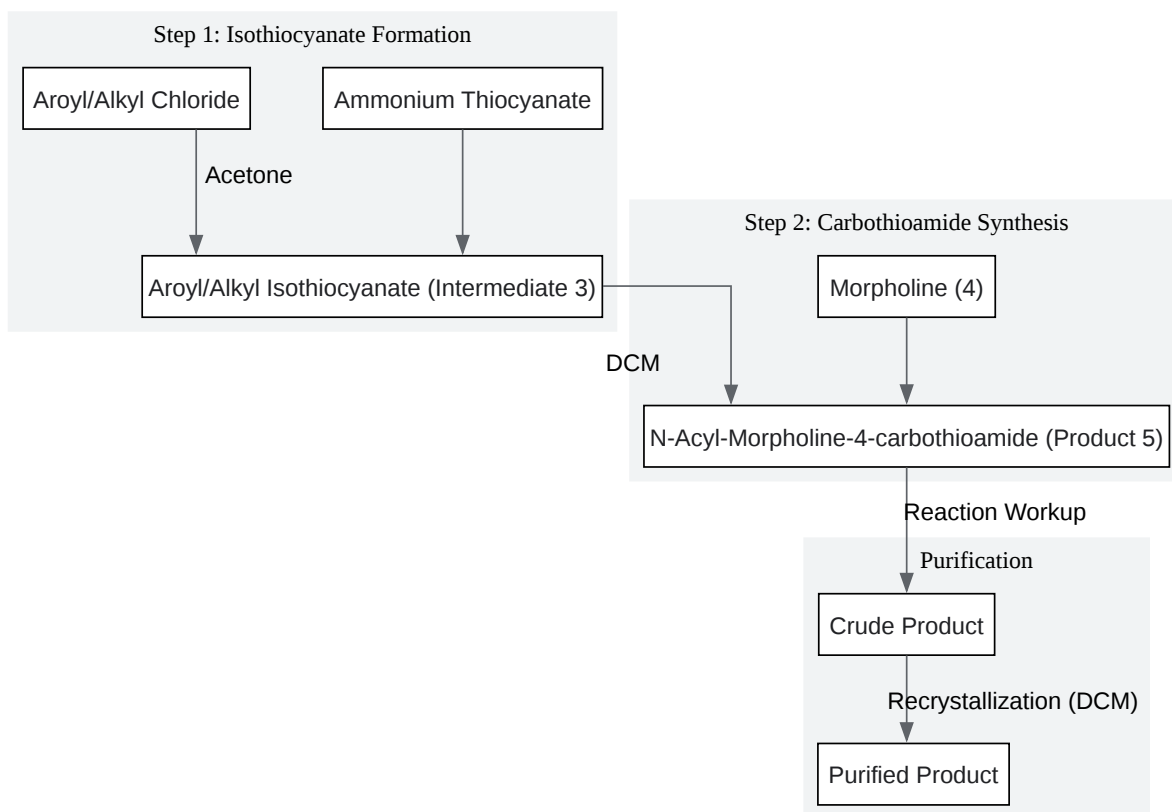
| Hydrogen Bond Donor Count | 1 (from the primary amine) | |

## Synthesis and Experimental Protocols

The synthesis of **morpholine-4-carbothioamide** and its derivatives is a key area of research, often serving as a scaffold for developing new bioactive molecules.[12][13]

### General Synthesis of N-Acyl-Morpholine-4-carbothioamides

A common synthetic route for derivatives involves a multi-step process starting from aroyl/alkyl chlorides. This workflow is a foundational method for generating a library of related compounds for screening.[12]



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Caption: General workflow for the synthesis of N-acyl-morpholine-4-carbothioamide derivatives.

## Detailed Experimental Protocol: Synthesis of N-Acyl Derivatives

The following protocol is a representative methodology for synthesizing N-acyl-**morpholine-4-carbothioamide** derivatives, adapted from published literature.[\[12\]](#)

- Preparation of Aroyl/Alkyl Isothiocyanate (Intermediate):
  - Dissolve ammonium thiocyanate (1.1 equivalents) in acetone.
  - Add the corresponding aroyl or alkyl chloride (1 equivalent) dropwise to the solution while stirring.
  - Reflux the mixture for 1-2 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
  - The resulting solution containing the aroyl/alkyl isothiocyanate is used directly in the next step without isolation.
- Synthesis of N-Acyl-**Morpholine-4-carbothioamide**:
  - In a separate flask, dissolve morpholine (1 equivalent) in dichloromethane (DCM).
  - Add the previously prepared isothiocyanate solution to the morpholine solution.
  - Stir the reaction mixture at room temperature for 3-4 hours.
- Purification:
  - Upon completion of the reaction, pour the mixture onto crushed ice with stirring to precipitate the crude product.
  - Filter the solid, wash with distilled water, and dry.
  - Purify the crude product by recrystallization from a suitable solvent such as DCM to yield the final N-acyl-**morpholine-4-carbothioamide**.[\[12\]](#)

## Biological and Pharmacological Properties

While **morpholine-4-carbothioamide** itself is primarily a scaffold, its derivatives have been investigated for a range of biological activities. The morpholine ring is considered a "privileged

structure" in medicinal chemistry due to its favorable metabolic properties and ability to improve the pharmacokinetic profile of drug candidates.[2]

## Antimicrobial and Antifungal Activity

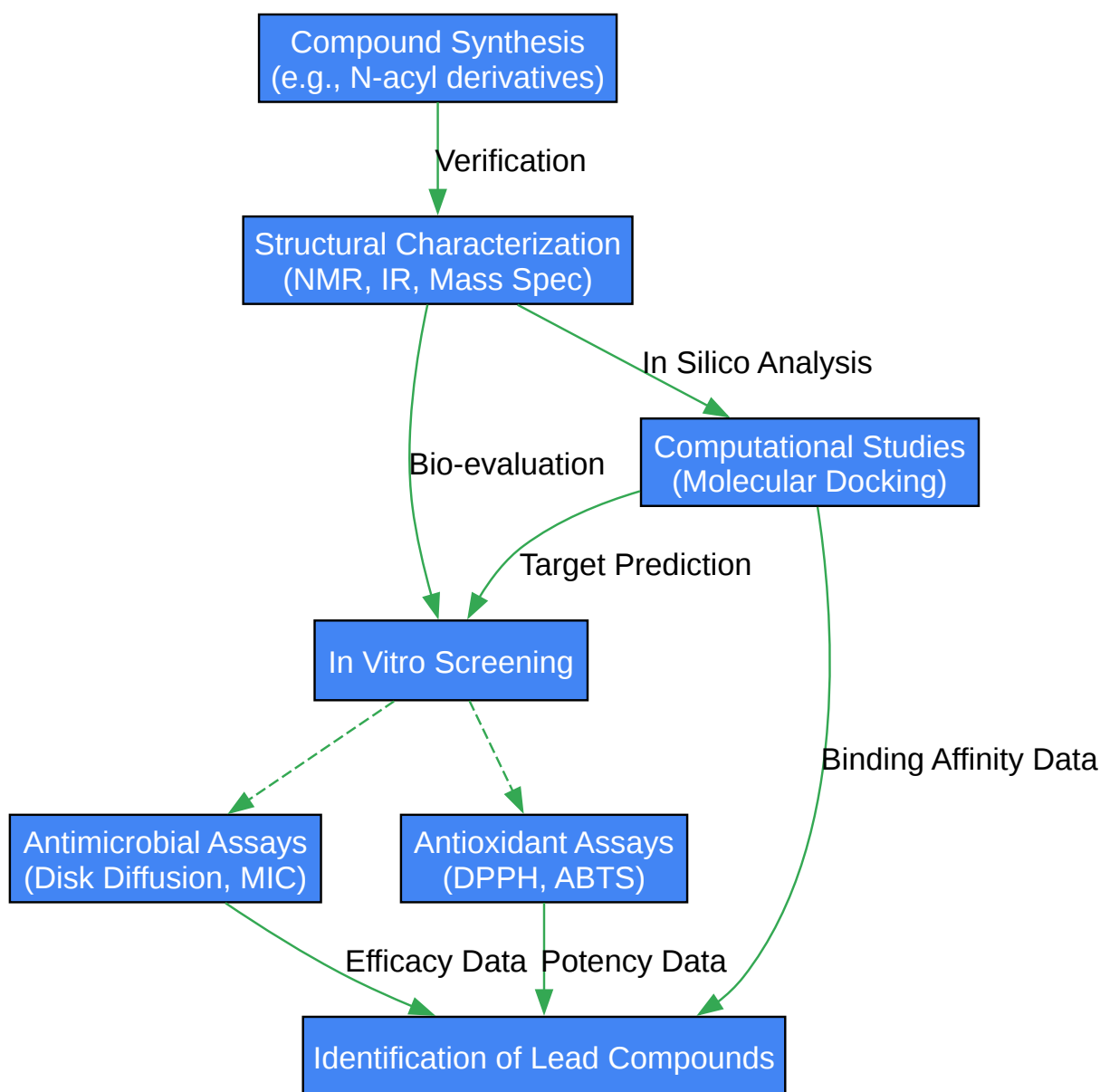
Numerous studies report that N-acyl derivatives of **morpholine-4-carbothioamide** exhibit significant antibacterial and antifungal properties.[12][14][15] These compounds have shown efficacy against various bacterial and fungal strains, including drug-resistant ones.[12][15] The mechanism is hypothesized to involve the inhibition of essential biological macromolecules like RNA, as suggested by computational docking studies.[12][15]

## Antioxidant Potential

Several N-acyl-**morpholine-4-carbothioamide** derivatives have demonstrated excellent antioxidant activity in vitro.[12][15] This property is valuable for developing therapeutic agents to combat oxidative stress-related diseases.

## Drug Development and Screening Workflow

The development of new drugs based on the **morpholine-4-carbothioamide** scaffold typically follows a structured workflow from synthesis to biological evaluation.



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Caption: Logical workflow for the screening and development of **morpholine-4-carbothioamide** derivatives.

## Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized compounds.<sup>[12]</sup>

- Preparation of Materials:
  - Prepare Mueller-Hinton agar plates.
  - Culture the test bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).
  - Dissolve the synthesized **morpholine-4-carbothioamide** derivatives in a suitable solvent (e.g., DMSO) to a known concentration.
  - Prepare sterile filter paper disks (6 mm diameter).
- Assay Procedure:
  - Evenly swab the surface of the agar plates with the bacterial culture.
  - Impregnate the sterile disks with a defined volume (e.g., 10 µL) of the test compound solution.
  - Place the impregnated disks onto the surface of the inoculated agar plates.
  - Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a solvent-loaded disk as a negative control.
  - Incubate the plates at 37°C for 24 hours.
- Data Analysis:
  - Measure the diameter of the zone of inhibition (ZOI) around each disk in millimeters.
  - A larger ZOI indicates greater antibacterial activity. Compare the results to the positive and negative controls.

## Safety and Handling



**Morpholine-4-carbothioamide** is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

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